molecular formula C21H18FNO B8497531 [1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]- CAS No. 897015-54-2

[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-

Cat. No. B8497531
CAS RN: 897015-54-2
M. Wt: 319.4 g/mol
InChI Key: ZTUNDZFMZYXOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]- is a useful research compound. Its molecular formula is C21H18FNO and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

897015-54-2

Product Name

[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-

Molecular Formula

C21H18FNO

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C21H18FNO/c22-20-8-4-5-17(13-20)15-23-21(24)14-16-9-11-19(12-10-16)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,23,24)

InChI Key

ZTUNDZFMZYXOCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=CC(=CC=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-biphenyl acetic acid (2.00 g, 9.42 mmol) in DMF (20 ml) was added DIEA (3.29 ml, 18.84 mmol) and stirred at room temperature for 15 min, then PyBOP (4.90 g, 9.42 mmol) added and the stirring continued for further 30 min, then 3-fluorobenzylamine (1.18 g, 9.42 mmol) added and the stirring continued for 24 hrs, then the reaction mixture poured on to ice cooled water acidified with (10 ml) 1 N HCl and extracted with ethyl acetate (100 ml) and the organic layer washed with saturated solution of NaHCO3, water and brine, dried over Na2SO4 and the solvent removed under vacuum to give a white powder of the desired compound (1.00 g) 33% yield. Another method involves the acid chloride coupling method described below.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.29 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
1.18 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
33%

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